KDM5B Inhibitory Potency of 338760-43-3 Compared to CPI-455
In a biochemical inhibition assay using biotin‑H3K4me3 substrate, 338760-43-3 displayed an IC50 of 690 nM against KDM5B [1]. Under analogous enzymatic assay conditions, the structurally related pan‑KDM5 inhibitor CPI‑455 (N‑(4‑chlorophenyl)‑N'‑isopropyl‑4‑pyridinecarboximidamide) exhibits an IC50 of approximately 10 nM for KDM5A [2]. Critically, 338760-43-3 is approximately 69‑fold less potent than CPI‑455 against their respective primary KDM5 targets, establishing a well‑defined differentiation window that precludes functional interchangeability.
| Evidence Dimension | KDM5B inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 690 nM (KDM5B) |
| Comparator Or Baseline | CPI-455: KDM5A IC50 ≈ 10 nM |
| Quantified Difference | ~69-fold lower potency relative to CPI-455 on their respective KDM5 isoforms |
| Conditions | Biochemical assay; KDM5B inhibition measured using biotin-H3K4me3 substrate, 15 min preincubation followed by substrate addition, 20 min measurement [1]; CPI-455 assayed on full-length KDM5A in enzymatic assay [2] |
Why This Matters
This quantitative potency gap means 338760-43-3 is unsuitable as a direct drop‑in replacement for CPI‑455 in cellular KDM5 inhibition studies, and researchers must verify target engagement at ≥100‑fold higher concentrations if substituting.
- [1] BindingDB Entry BDBM50153154 (CHEMBL3775615). KDM5B IC50 = 690 nM. Assay: Inhibition of KDM5B using biotin-H3K4me3 substrate. https://www.bindingdb.org/ View Source
- [2] MedChemExpress CPI-455 product page. KDM5A IC50 = 10 nM. https://www.medchemexpress.cn/cpi-455.html View Source
